

Technical Guide: Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)methanol

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Compound of Interest

Compound Name: (5-Bromo-2-chloropyridin-4-yl)methanol

Cat. No.: B578820

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound **(5-Bromo-2-chloropyridin-4-yl)methanol**. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific compound, this document also includes standardized, detailed protocols for the experimental determination of key physical properties, which are generally applicable to solid organic compounds.

Compound Identification and Structure

(5-Bromo-2-chloropyridin-4-yl)methanol is a substituted pyridinemethanol compound. Such halogenated pyridine derivatives are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Identifier	Value
IUPAC Name	(5-Bromo-2-chloropyridin-4-yl)methanol
CAS Number	1211531-97-3
Molecular Formula	C ₆ H ₅ BrClNO
Molecular Weight	222.47 g/mol
Canonical SMILES	<chem>C1=C(C(=CN=C1Cl)Br)CO</chem>
InChI Key	OFGOXDSEEYDXQV-UHFFFAOYSA-N

Physical Properties

The quantitative physical data for **(5-Bromo-2-chloropyridin-4-yl)methanol** available from chemical suppliers is summarized below. It should be noted that detailed experimental conditions for these measurements are not publicly available.

Property	Value	Source
Appearance	Solid, White to off-white powder	Commercial Suppliers
Melting Point	151 - 154 °C	Commercial Suppliers
Boiling Point	Data not available	-
Solubility	Data not available	-

Standardized Experimental Protocols

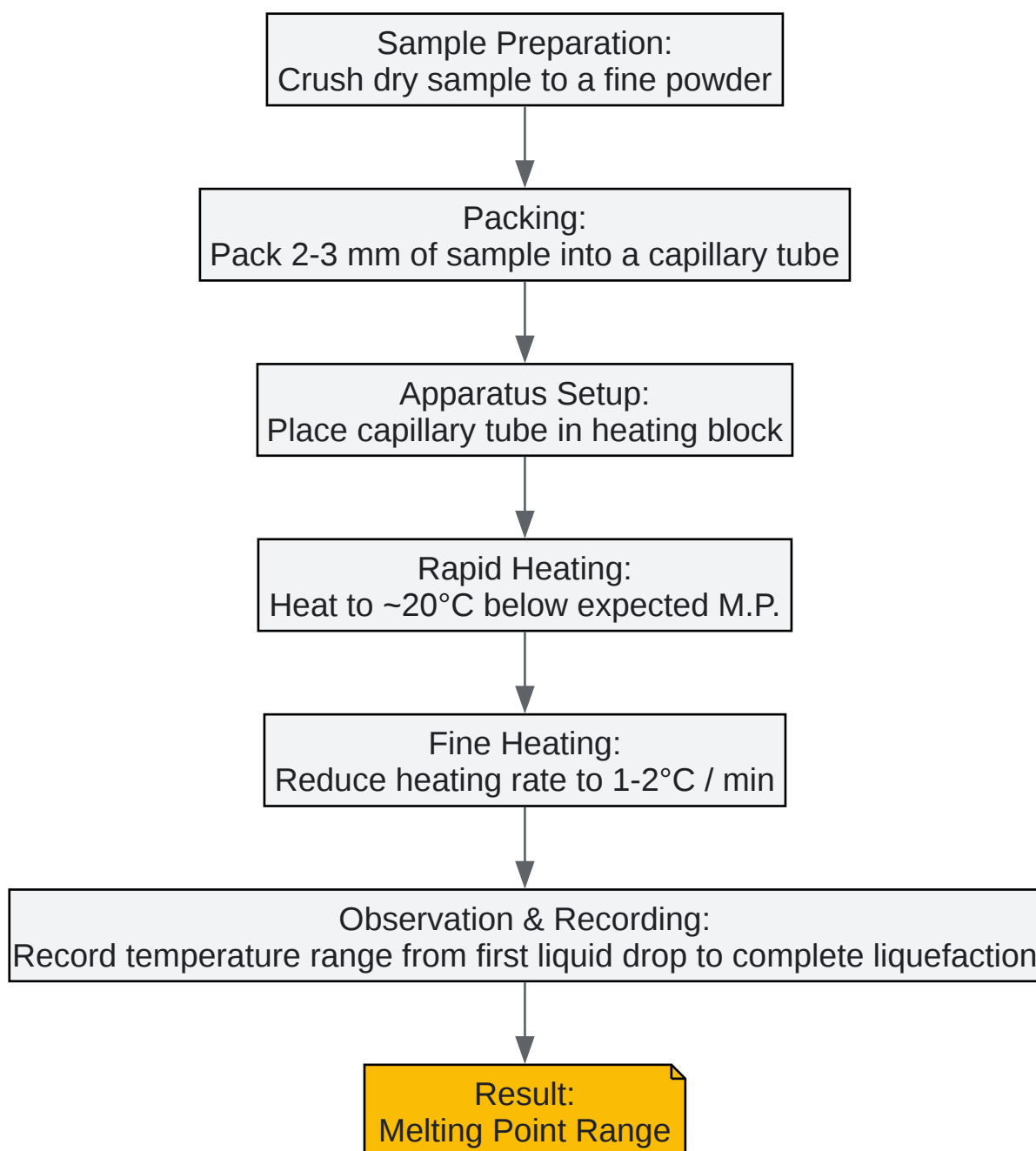
The following sections detail standardized laboratory protocols for determining the key physical properties of a solid organic compound such as **(5-Bromo-2-chloropyridin-4-yl)methanol**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The protocol described here is for the determination using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of the tube.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus.
- **Initial Heating:** The temperature is raised rapidly to about 15-20 °C below the expected melting point.
- **Measurement:** The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.



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Workflow for Melting Point Determination.

Boiling Point Determination (Micro Method)

For compounds where only a small amount is available, a micro boiling point determination is suitable.

Methodology:

- **Sample Preparation:** A small amount of the liquid sample (or a melted solid) is introduced into a small test tube (Thiele tube).
- **Capillary Inversion:** A standard melting point capillary tube is sealed at one end, then dropped into the test tube with the open end down.
- **Heating:** The apparatus is heated gently. As the temperature rises, air trapped in the inverted capillary will bubble out.
- **Equilibrium:** Heating continues until a steady stream of bubbles emerges from the capillary. The heat is then removed.
- **Observation:** The liquid will begin to cool and will eventually be drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point, as this is where the vapor pressure of the substance equals the atmospheric pressure.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

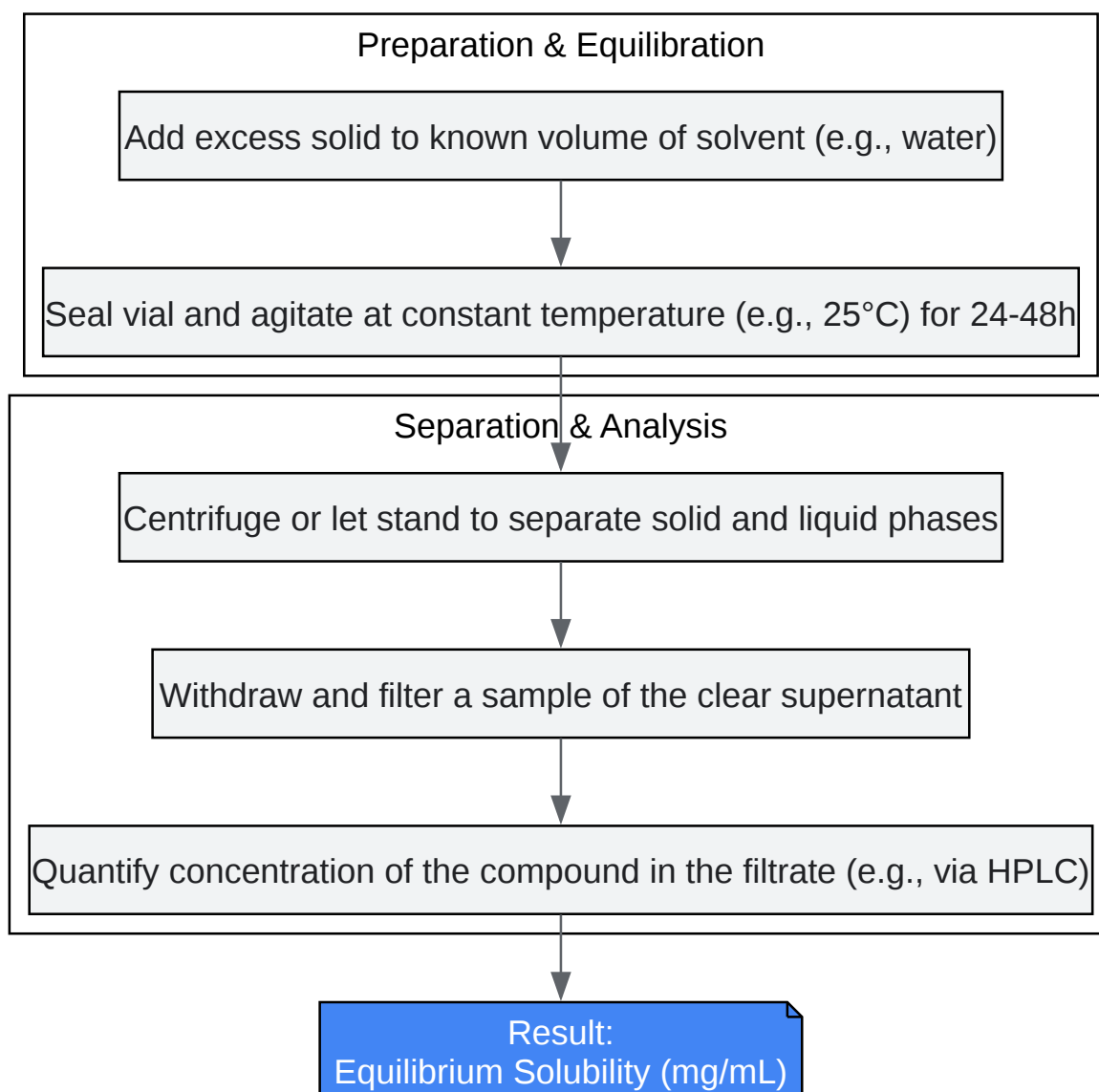
This protocol determines the equilibrium solubility of a compound in water, a critical parameter in drug development.

Methodology:

- **Preparation:** An excess amount of the solid compound is added to a known volume of distilled water in a sealed, screw-cap vial.
- **Equilibration:** The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sampling and Analysis:** A sample of the clear supernatant is carefully removed and filtered (using a filter that does not adsorb the compound). The concentration of the compound in the

filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

- Calculation: The solubility is expressed in units such as mg/mL or mol/L.



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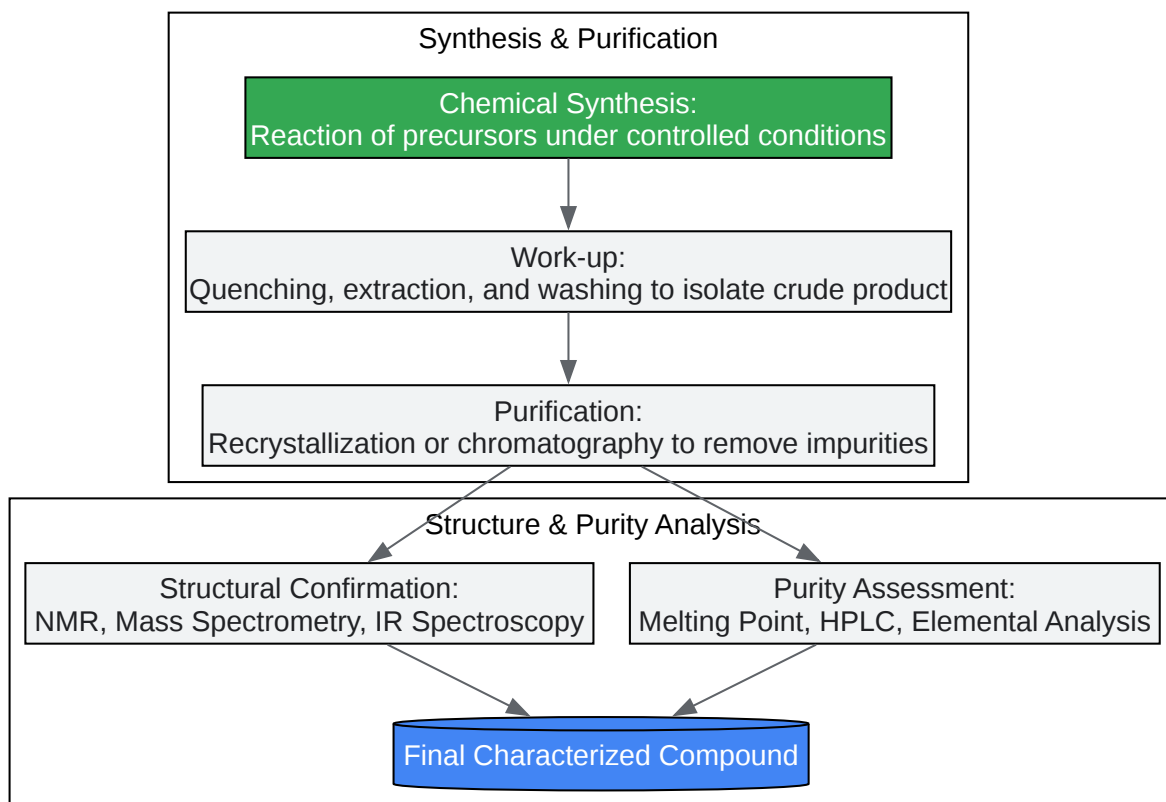
Workflow for Equilibrium Solubility Determination.

Biological Activity and Signaling Pathways

A comprehensive search of scientific and patent literature did not yield any specific information regarding the biological activity or associated signaling pathways for **(5-Bromo-2-chloropyridin-4-yl)methanol**. Halogenated pyridines are a broad class of compounds with diverse biological activities, but no data is currently available for this specific molecule. Therefore, a diagram of a signaling pathway is not applicable.

General Workflow for Chemical Synthesis and Characterization

For a compound like **(5-Bromo-2-chloropyridin-4-yl)methanol**, the general process from synthesis to characterization follows a logical workflow. This is crucial for ensuring the identity and purity of the material before its use in further research or development.



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General workflow for chemical synthesis and characterization.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578820#5-bromo-2-chloropyridin-4-yl-methanol-physical-properties]

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